2-oxo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide
Description
The compound 2-oxo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide features a coumarin (2H-chromene) core linked via a carboxamide bond to a 4-(thiazolo[5,4-b]pyridin-2-yl)phenyl substituent. The coumarin scaffold is widely recognized for its pharmacological versatility, including anti-inflammatory, anticancer, and kinase-inhibitory properties . The thiazolo[5,4-b]pyridine moiety introduces a fused heterocyclic system that enhances molecular rigidity and may improve target binding specificity, particularly in kinase inhibition .
Properties
IUPAC Name |
2-oxo-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N3O3S/c26-19(16-12-14-4-1-2-6-18(14)28-22(16)27)24-15-9-7-13(8-10-15)20-25-17-5-3-11-23-21(17)29-20/h1-12H,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJNTTAJBCUGKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazolo[5,4-b]pyridine derivatives, which this compound is a part of, have been reported to show potent inhibitory activity against phosphoinositide 3-kinase (pi3k).
Mode of Action
It’s known that thiazolo[5,4-b]pyridine derivatives can inhibit pi3k. PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them critical in cancer development and progression.
Biochemical Pathways
The inhibition of PI3K can affect several downstream pathways. PI3K is part of the PI3K/AKT/mTOR pathway, which is one of the key signaling pathways that link oncogenes and the extracellular environment to the machinery controlling the cell cycle. Therefore, the inhibition of PI3K can potentially lead to the suppression of these downstream effects, providing a mechanism for its anticancer activity.
Biochemical Analysis
Biochemical Properties
The 2-oxo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide interacts with the PI3K enzyme, inhibiting its activity. The compound’s inhibitory activity is particularly potent against PI3Kα, PI3Kγ, and PI3Kδ, with nanomolar IC50 values.
Cellular Effects
The This compound has significant effects on cellular processes due to its inhibitory action on PI3K. By inhibiting PI3K, it can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The This compound exerts its effects at the molecular level primarily through its interaction with PI3K. It binds to the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways.
Biological Activity
The compound 2-oxo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, synthesis, structure-activity relationships (SAR), and potential applications in drug development.
Structural Overview
The compound features a chromene core fused with a thiazolo[5,4-b]pyridine moiety and an amide functional group. Its molecular formula is , and it exhibits unique structural characteristics that contribute to its biological properties. The thiazole and chromene rings are known for their reactivity and interaction with various biological targets, making this compound a subject of significant research interest.
Antimicrobial Properties
Research indicates that derivatives of the thiazole and chromene structures exhibit promising antimicrobial activity against a range of pathogens. For instance, compounds with similar structural motifs have demonstrated effectiveness against resistant bacterial strains. The thiazolo[5,4-b]pyridine moiety enhances this activity by facilitating interactions with microbial targets, potentially leading to new antimicrobial agents .
Anticancer Activity
The anticancer potential of This compound has been explored in various studies. Thiazole-containing compounds have shown significant cytotoxic effects against several cancer cell lines. For example, structural modifications that enhance electron-donating properties have been linked to increased antiproliferative activity. The presence of the thiazole ring is crucial for eliciting cytotoxic effects, as demonstrated in structure-activity relationship studies .
Anti-inflammatory Effects
Compounds similar to This compound have been investigated for their anti-inflammatory properties. The thiazole moiety contributes to the modulation of inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Thiazolo[5,4-b]pyridine Core : Achieved through cyclization of a thiazole derivative with a pyridine ring under acidic or basic conditions.
- Coupling with Chromene Derivative : The thiazolo[5,4-b]pyridine core is reacted with a chromene derivative using coupling reagents like EDCI in the presence of bases such as triethylamine.
This synthetic pathway allows for the modification of the compound's structure to enhance its biological activity or alter its chemical properties.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
- Antimicrobial Evaluation : A study reported that derivatives exhibiting structural similarities showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis .
- Cytotoxicity Assays : In vitro assays demonstrated that compounds derived from thiazole exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity .
- Inflammation Modulation : Research indicated that certain derivatives can inhibit pro-inflammatory cytokines in vitro, suggesting their potential use in managing inflammatory conditions .
Scientific Research Applications
The chemical compound '2-oxo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide' is a complex organic molecule with a chromene core fused with a thiazolo[5,4-b]pyridine moiety and an amide functional group. It is a versatile material that is used in scientific research. Compounds with similar structures have demonstrated promising results in medicinal chemistry and drug development.
Chemical Properties and Transformations
The compound can undergo several types of chemical transformations, which are crucial for modifying its structure to enhance its biological activity or to create derivatives with different properties.
Biological Activities
The biological activity of this compound has been investigated in various contexts. Compounds containing thiazole and chromene structures are often investigated for their antimicrobial, anticancer, and anti-inflammatory properties. The unique combination of the chromene and thiazole moieties may contribute to biological effects, making this compound an attractive candidate for further pharmacological studies. The thiazolo[5,4-b]pyridine moiety is particularly noted for its role in enhancing activities due to its ability to interact with biological targets effectively.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes.
Potential applications
The compound has potential applications in several fields:
- Medicinal Chemistry: Due to its potential biological activity, it can be used in drug development pipelines.
- Material Science: It can be used in the creation of novel materials with specific properties.
- Chemical Research: It serves as a building block for synthesizing more complex molecules.
Research continues to explore these avenues, aiming to harness the compound's properties for practical use. Interaction studies are crucial for understanding how this compound behaves in biological systems and are essential for evaluating its potential in drug development pipelines. The compound may offer distinct advantages in therapeutic applications compared to analogs.
Anticancer properties
Recent studies have indicated that derivatives of thiazolo[5,4-b]pyridine exhibit significant anticancer activity. For instance, compounds with similar structural motifs have shown potent inhibition of various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications at specific positions on the thiazole and chromene rings can enhance cytotoxic effects. A notable study demonstrated that thiazolo[5,4-b]pyridine derivatives could inhibit the PI3K pathway, a critical signaling pathway in cancer progression.
Cyclin-Dependent Kinase (CDK) Inhibitors
The compound and its derivatives have demonstrated activity as inhibitors of cyclin-dependent kinases (CDKs) . These enzymes are crucial in regulating the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells . Several studies have highlighted the potential of thiazolo[5,4-b]pyridine derivatives as anticancer agents targeting CDK2 and other related kinases .
Table of CDK Inhibitors
| Compound | Target | IC50 (nM) | Cell Cycle Effect |
|---|---|---|---|
| Pyrazol-pyrimidine-amine (St.8) | CDK2 | N/A | S and G2/M phases |
| Pyrazole carboxamides (St.9 and St.10) | HDAC2 | 0.25, 0.24 | G2/M phase |
| Pyrazole-triaryl derivative (St.11) | CDK2/COX-2 | N/A | G1 phase |
| Thiazolidinone analogs (St.21 and St.22) | CDK2/EGFR | N/A | Caspases 3, 8, 9 |
| Pyrrolo-pyrimidine derivative (St.30) | CDK4/6 | N/A | N/A |
| Pyrrolo[2,3-d]pyrimidine derivative (St.31) | CDK4/BcL2 | N/A | G1/S phase |
| Pyrrolo-pyrimidines derivative (St.32) | CDK4 | N/A | G1 phase |
| Thieno-pyrimidin-hydrazones (St.33) | CDK4/D | N/A | G1 to S phase |
Comparison with Similar Compounds
Structural and Functional Comparison
Structure-Activity Relationships (SAR)
Role of the Thiazolo[5,4-b]pyridine Moiety :
- The thiazolo[5,4-b]pyridine group in the target compound and its benzamide analog () contributes to aromatic π-π stacking and hydrophobic interactions with kinase domains. In c-KIT inhibitors (e.g., compound 6h), the 3-(trifluoromethyl)phenyl substituent enhances activity (IC₅₀ = 9.87 µM), while modifications like methylene insertion (6i) or urea replacement (6j) abolish activity .
- The target compound’s direct amide linkage (vs. methylene in 6i) likely preserves conformational stability, mimicking bioactive scaffolds like regorafenib .
Coumarin vs. Benzamide Core :
- The coumarin core in the target compound offers additional hydrogen-bonding sites (e.g., the lactone oxygen) compared to the benzamide analog (). This may enhance solubility and target affinity in polar binding pockets.
The 6-hydroxycoumarin-thiazolidinone hybrid () demonstrates how electron-withdrawing groups (e.g., hydroxy, oxo) modulate electronic properties, though its activity remains uncharacterized.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 3-Methoxy Benzamide Analog () | Compound 6h () |
|---|---|---|---|
| Molecular Weight | ~435 g/mol | ~380 g/mol | ~400 g/mol |
| LogP (Predicted) | ~3.5 | ~3.8 | ~4.1 |
| Hydrogen Bond Donors | 2 | 1 | 1 |
| Aromatic Rings | 4 | 3 | 3 |
The target compound’s higher hydrogen bond donor count and coumarin core may improve aqueous solubility compared to benzamide or trifluoromethyl-substituted analogs.
Q & A
Q. What are the key structural features of 2-oxo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide, and how do they influence its reactivity?
The compound features a chromene core fused to a thiazolo[5,4-b]pyridine moiety and an amide group. The chromene ring contributes to π-π stacking interactions, while the thiazolo[5,4-b]pyridine enhances electron-deficient properties, favoring nucleophilic substitutions. The amide linker allows hydrogen bonding, critical for target binding .
Q. What synthetic routes are commonly employed for this compound?
Synthesis involves multi-step reactions:
- Step 1: Formation of the thiazolo[5,4-b]pyridine core via annulation of thiazole derivatives with pyridine precursors under microwave irradiation (CuI catalysis) .
- Step 2: Coupling the thiazolo-pyridine intermediate with 2-oxo-2H-chromene-3-carboxylic acid using EDC/HOBt-mediated amidation . Yields (~45–60%) depend on solvent choice (DMF or CH₂Cl₂) and purification via column chromatography .
Q. What biological activities have been reported for this compound and its analogs?
Structural analogs demonstrate anticancer (PI3K inhibition), antimicrobial (dihydropteroate synthase targeting), and anti-inflammatory activities. The chromene-thiazole combination enhances cellular uptake and target affinity compared to simpler derivatives .
Advanced Questions
Q. How can researchers design experiments to validate PI3K inhibitory activity?
- In vitro assays: Use recombinant PI3Kα enzyme with ATP-competitive fluorescence polarization assays. IC₅₀ values <100 nM indicate high potency .
- Cellular assays: Measure phospho-Akt levels in cancer cell lines (e.g., MCF-7) via Western blot after 24-hour treatment .
- Structural validation: Co-crystallize the compound with PI3Kα using SHELX for refinement (resolution ≤2.0 Å) to map binding interactions .
Q. How can contradictory biological data between analogs be resolved?
- SAR analysis: Compare substituent effects using a library of derivatives (e.g., bromine at chromene C-6 increases antimicrobial activity by 3-fold, while methoxy groups reduce cytotoxicity) .
- Solubility correction: Adjust DMSO concentrations (<0.1%) in assays to avoid false negatives from precipitation .
- Target profiling: Use kinome-wide screening (e.g., KINOMEscan) to identify off-target effects that may explain discrepancies .
Q. What strategies optimize synthetic yield and purity for scale-up?
- Microwave-assisted synthesis: Reduces reaction time for thiazolo-pyridine formation from 12 hours to 30 minutes (yield improvement: ~15%) .
- Purification: Employ preparative HPLC with C18 columns (acetonitrile/water gradient) to isolate >95% pure product .
- Cryogenic grinding: Enhances crystallinity for improved NMR and X-ray characterization .
Q. Which computational methods predict binding modes and metabolic stability?
- Docking studies: Use AutoDock Vina with PI3Kα (PDB: 4L23) to prioritize substituents with favorable ΔG values (<−9 kcal/mol) .
- ADMET prediction: SwissADME calculates logP (~3.2) and topological polar surface area (~90 Ų), indicating moderate blood-brain barrier penetration .
- Metabolic sites: CYP3A4-mediated oxidation at the chromene C-4 position (identified via MetaSite) guides deuterium incorporation to prolong half-life .
Q. How should in vivo efficacy studies be structured for translational potential?
- Animal models: Use xenograft mice (e.g., HCT-116 colorectal tumors) with oral dosing (10 mg/kg, q.d.) for 21 days. Monitor tumor volume reduction (>50% vs. control) and plasma exposure (AUC₀–₂₄ ≥2000 ng·h/mL) .
- Formulation: Combine with cell-penetrating peptides (e.g., TAT) in PEGylated liposomes to enhance bioavailability .
- Toxicity: Assess liver enzymes (ALT/AST) and renal function (BUN/creatinine) weekly to rule out off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
